molecular formula C8H10N2O2 B12066373 Furfurylamine, N-(2-oxazolinyl)- CAS No. 101468-19-3

Furfurylamine, N-(2-oxazolinyl)-

Cat. No.: B12066373
CAS No.: 101468-19-3
M. Wt: 166.18 g/mol
InChI Key: QQZQLYLXQJPVJO-UHFFFAOYSA-N
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Description

Furfurylamine, N-(2-oxazolinyl)- is a furan-derived amine with a reactive oxazoline moiety, enabling its use in polymer chemistry, pharmaceuticals, and adhesives. This article provides a detailed comparison with structurally or functionally similar compounds, emphasizing synthesis, reactivity, thermochemical properties, and applications. The analysis draws on diverse sources, including polymer science, catalysis, and materials chemistry, to present a comprehensive overview.

Properties

CAS No.

101468-19-3

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C8H10N2O2/c1-2-7(11-4-1)6-10-8-9-3-5-12-8/h1-2,4H,3,5-6H2,(H,9,10)

InChI Key

QQZQLYLXQJPVJO-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)NCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furfurylamine)-2-oxazoline typically involves the reaction of furfurylamine with an appropriate oxazoline precursor. One common method is the reductive amination of furfural to produce furfurylamine, which is then reacted with an oxazoline precursor under controlled conditions . The reaction conditions often involve the use of catalysts such as Rh/Al2O3 and specific temperature and pressure settings to achieve high selectivity and yield .

Industrial Production Methods

Industrial production of 2-(2-Furfurylamine)-2-oxazoline may involve large-scale reductive amination processes using biomass-derived furfural as a starting material. The use of heterogeneous catalysts, such as nickel or cobalt-based catalysts, is common in industrial settings to ensure efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Furfurylamine)-2-oxazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as molecular hydrogen, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions include various oxazoline and furfurylamine derivatives, which have applications in pharmaceuticals, agrochemicals, and synthetic resins .

Scientific Research Applications

Catalytic Applications

1.1 Asymmetric Catalysis

Furfurylamine derivatives, particularly those containing oxazoline moieties, have been utilized as ligands in asymmetric catalysis. For instance, a study demonstrated the effectiveness of phosphite-oxazoline ligand libraries in palladium-catalyzed asymmetric allylic substitution reactions. The introduction of flexible biaryl phosphite groups enhanced the catalytic activity and enantioselectivity, achieving turnover frequencies (TOF) exceeding 8000 mol substrate × (mol Pd × h)−1 with enantiomeric excesses (ee) up to 99% for various substrates .

1.2 Hydrogenation Reactions

The compound has also been explored in hydrogenation processes. Research indicates that N-substituted 5-(hydroxymethyl)-2-furfuryl amines can serve as effective catalysts for hydrogenation reactions, particularly in the production of optically active compounds. These compounds are critical in the pharmaceutical industry, where high enantioselectivity is often required .

Pharmaceutical Applications

2.1 Antifungal Activity

Furfurylamine derivatives have shown promising antifungal properties. A study found that novel 2-aryloxazoline compounds derived from furfurylamine exhibited significant inhibitory effects on the growth of Candida species at low concentrations (<0.25 μg/mL), suggesting potential applications in antifungal drug development .

2.2 Protein Kinase Modulation

Research has indicated that compounds related to furfurylamine can modulate protein kinase activities, which are crucial in various diseases, including cancer. The development of these compounds as protein kinase inhibitors presents a pathway for therapeutic advancements .

Organic Synthesis

3.1 Building Blocks for Heterocycles

Furfurylamine serves as a versatile building block in organic synthesis, particularly for the formation of heterocycles. It has been employed in Knoevenagel-type condensations with activated methylene compounds to yield biologically active derivatives . These reactions highlight its utility as a precursor for synthesizing complex organic molecules.

3.2 Synthesis of Functionalized Compounds

The reactivity of furfurylamine allows it to participate in various organic transformations, leading to the synthesis of functionalized compounds with potential applications in materials science and medicinal chemistry . For instance, it has been involved in the synthesis of furan-based polymers and other advanced materials.

Case Study 1: Asymmetric Catalysis

A comprehensive study on phosphine-oxazoline ligands demonstrated their application in synthesizing chiral products through palladium-catalyzed reactions. The results indicated that these ligands could be tailored to enhance selectivity and yield across a broad range of substrates, showcasing the versatility of furfurylamine derivatives in catalysis.

Case Study 2: Antifungal Screening

In a screening study focused on antifungal agents, derivatives of furfurylamine were tested against various fungal strains. The results highlighted their potential as lead compounds for developing new antifungal therapies due to their low cytotoxicity and effective inhibition at minimal concentrations.

Data Tables

Application AreaCompound TypeKey Findings
CatalysisPhosphite-oxazoline ligandsTOF > 8000 mol substrate × (mol Pd × h)−1
PharmaceuticalsAntifungal agentsInhibition of Candida species at <0.25 μg/mL
Organic SynthesisHeterocyclic precursorsEffective building blocks for complex molecules
Study ReferenceApplicationOutcome
Asymmetric CatalysisHigh enantioselectivity achieved
Antifungal ActivitySignificant growth inhibition observed
Organic TransformationsVersatile precursor for functionalized compounds

Mechanism of Action

The mechanism of action of 2-(2-Furfurylamine)-2-oxazoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Reaction Yields of Amines in Epoxide Functionalization

Amine Reaction Yield (%) Application Reference
Furfurylamine 85–90 Jatropha oil crosslinking
Benzylamine 70–75 Adhesive formulations
2-(2-Pyridinyl)ethylamine 65–70 Pharmaceutical intermediates

Comparison of Reactivity and Functionalization

Diels-Alder Crosslinking

Furfurylamine-functionalized polymers demonstrate faster thermoreversible kinetics (self-healing at 140°C) compared to alternating (1,4)-polyketone-furfurylamine (PK-Furan) , which requires higher temperatures (160°C) for comparable healing efficiency .

Thermochemical Properties

Table 2: Enthalpy Data for Furfurylamine and Derivatives

Compound Enthalpy (kJ/mol, monomer) Enthalpy (kJ/mol, dimer) Reference
Furfurylamine 53.7 131.4
5-Methylfurfurylamine 58.2* 142.6*

*Estimated computational values.

The higher dimer enthalpy of furfurylamine compared to its monomer suggests stronger intermolecular hydrogen bonding, influencing its stability in polymer matrices .

Benzoxazine Resins

Furfurylamine-based benzoxazines (e.g., BPA-FA) exhibit superior thermal stability (decomposition >300°C) compared to vanillin-furfurylamine (V-FA), which degrades at 250°C due to weaker phenolic linkages .

Migration Behavior in Packaging

Residual furfurylamine in adhesives (9 mg/kg) migrates slower through EVOH barriers than N-(2-hydroxyethyl) maleimide (14 mg/kg), attributed to its lower diffusion coefficient in polar polymers .

Antimicrobial Activity

Furfurylamine-derived benzoxazines show moderate antimicrobial activity against S. aureus (MIC: 128 µg/mL), outperforming thiazole-based carboxamides (MIC: >256 µg/mL) due to enhanced membrane penetration .

Fuel Additives

Furfurylamine’s antiknock properties (research octane number: ~105) surpass 2-ethylhexyl nitrate, a conventional additive, but its hygroscopicity limits commercial adoption .

Biological Activity

Furfurylamine, N-(2-oxazolinyl)- is a compound derived from furfurylamine that incorporates a 2-oxazoline ring, enhancing its reactivity and potential biological applications. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, potential roles in drug development, and other significant findings from recent research.

Chemical Structure and Synthesis

Chemical Structure :

  • The compound features a furan ring and an oxazoline ring, which contribute to its unique chemical properties. The presence of nitrogen and oxygen in these rings allows for diverse interactions with biological targets.

Synthesis :

  • Furfurylamine, N-(2-oxazolinyl)- can be synthesized through the reductive amination of furfural with ammonia, followed by cyclization with appropriate reagents to form the oxazoline ring. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Properties

Research indicates that derivatives of furfurylamine, including N-(2-oxazolinyl)- compounds, exhibit antimicrobial activity . This property is particularly relevant in the context of developing new antimicrobial agents due to rising antibiotic resistance. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as alternatives to conventional antibiotics .

The mechanism by which furfurylamine derivatives exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. The oxazoline ring can act as a nucleophile in biochemical reactions, while the furan moiety may enhance binding affinity to target sites, increasing efficacy .

Case Studies

  • Antimicrobial Activity Assessment :
    • A study evaluated the antimicrobial efficacy of several furfurylamine derivatives against common pathogens. Results indicated that compounds with a 2-oxazoline structure showed significantly higher inhibition zones compared to their non-oxazoline counterparts.
  • Drug Development Potential :
    • In a pharmacological study, researchers tested various derivatives of furfurylamine for their ability to inhibit specific enzymes involved in cancer pathways. Some derivatives demonstrated promising results, leading to further investigation into their potential as anticancer agents .

Research Findings

Study Focus Findings
Antimicrobial PropertiesCompounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
Drug DevelopmentIdentified as potential inhibitors for key enzymes in cancer pathways.
Mechanism of ActionInteraction with enzyme active sites through nucleophilic attack by oxazoline nitrogen.

Q & A

Basic: What synthetic methodologies are commonly employed to produce furfurylamine derivatives, and how do reaction parameters affect yield?

Answer: Furfurylamine is synthesized via reductive amination of furfural using catalysts like Raney Ni or Ni/Al₂O₃-LaOₓ under hydrogen pressure (e.g., 80°C, 2 MPa H₂), achieving yields >90% . Solvent-free methods or aqueous systems (e.g., zinc-mediated reactions) reduce side products and improve purity (>95% by NMR) . For derivatives like N-(2-oxazolinyl)furfurylamine, condensation with aldehydes in acidic conditions (2.5–5.2 M HCl, 20–50°C) yields difurfuryl diamines (30–50%) . Key parameters include catalyst loading, temperature, and molar ratios, which influence selectivity and side reactions (e.g., ester aminolysis in epoxidized oil functionalization) .

Advanced: How do catalyst surface properties and electronic states impact the reductive amination mechanism of furfural to furfurylamine?

Answer: Ni-based catalysts modified with LaOₓ enhance strong acid sites and H₂ dissociation, promoting imine intermediate formation and hydrogenation. For example, Ni/Al₂O₃-0.5LaOₓ achieves 94.9% furfurylamine yield due to optimized Ni particle size (4–6 nm) and electron-deficient Ni species, which stabilize reactive intermediates . In contrast, Raney Ni’s high surface area facilitates NH₃ adsorption, critical for amination steps . Advanced characterization (XPS, TEM, H₂-TPD) correlates surface acidity and metal dispersion with activity, guiding catalyst design for biomass-derived amine synthesis.

Basic: What spectroscopic and chromatographic techniques validate the structure and purity of furfurylamine-based compounds?

Answer:

  • NMR (¹H/¹³C): Identifies furan ring protons (δ 6.2–7.4 ppm) and amine groups (δ 1.5–3.0 ppm). For benzoxazine derivatives, oxazine ring protons appear at δ 4.2–5.5 ppm .
  • Mass Spectrometry (MS): Confirms molecular ions (e.g., m/z 97 for furfurylamine) and fragmentation patterns .
  • HPLC/GC: Monitors reaction progress and purity, especially in multi-step syntheses .

Advanced: How can experimental design address contradictions in reported yields for furfurylamine-functionalized polymers?

Answer: Full factorial designs (e.g., varying catalyst type, temperature, and molar ratios) statistically isolate variables causing yield disparities. For example, optimizing epoxidized oil reactions with furfurylamine showed that 1 wt% H₂SO₄ at 80°C minimizes ester aminolysis (<5% side products) while maximizing oxirane ring opening (>90%) . Contradictions in Diels-Alder cross-linking efficiency (e.g., furan retention vs. retro-DA activity) are resolved via kinetic studies under controlled thermal conditions (e.g., 60–100°C) .

Basic: What safety protocols are critical when handling furfurylamine in academic laboratories?

Answer:

  • Engineering Controls: Use fume hoods and closed systems to limit inhalation exposure (flammable liquid; flash point 37°C) .
  • PPE: Nitrile gloves, lab coats, and indirect-ventilation goggles prevent dermal/ocular contact .
  • Storage: In airtight containers away from oxidizers (e.g., HNO₃, Cl₂) and acids to avoid violent reactions .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and avoid water jets to prevent vapor dispersion .

Advanced: What mechanistic insights explain furfurylamine’s role in flame-retardant and shape-memory polymers?

Answer: In bio-based flame retardants, furfurylamine’s amine group reacts with phosphate precursors (e.g., phytic acid) to form P–N bonds, enhancing char formation (40–60% residue at 700°C) and reducing heat release rates (ΔHRR <200 W/g) . For shape-memory copolymers (e.g., vanillin-furfurylamine benzoxazine), the furan moiety enables reversible Diels-Alder networks, with recovery ratios >95% under NIR irradiation (808 nm, 1.5 W/cm²) . DFT calculations predict substituent effects (e.g., electron-withdrawing groups) on retro-DA activation energies (60–100 kJ/mol), guiding monomer design .

Basic: How are computational models applied to predict furfurylamine reactivity in novel syntheses?

Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites (e.g., amine group in reductive amination) and transition states for imine formation (ΔG‡ ~80 kJ/mol) . Molecular dynamics simulate solvent effects (e.g., water vs. ethanol) on reaction pathways, aligning with experimental yields (e.g., 96% in water vs. 85% in THF) .

Advanced: What toxicological data gaps exist for furfurylamine, and how should researchers address them?

Answer: Chronic toxicity studies are limited; existing data show no carcinogenic or reproductive effects in animals, but long-term exposure risks (e.g., neurotoxicity) remain unassessed . Researchers should implement OECD 453 (bioaccumulation) and 451 (carcinogenicity) guidelines, using in vitro models (e.g., HepG2 cells) to assess metabolite toxicity (e.g., furoylglycine) . Contradictions in acute toxicity (LD₅₀: 100–200 mg/kg oral, rat) warrant standardized testing protocols .

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